molecular formula C8H7N3S B12522835 1,3-Benzothiazole-6-carboximidamide CAS No. 686262-54-4

1,3-Benzothiazole-6-carboximidamide

Katalognummer: B12522835
CAS-Nummer: 686262-54-4
Molekulargewicht: 177.23 g/mol
InChI-Schlüssel: BOSXAYSQMHFIQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Benzothiazole-6-carboximidamide is a heterocyclic compound that contains both a benzene ring and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the thiazole ring imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Benzothiazole-6-carboximidamide can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction typically requires a catalyst and can be carried out under mild conditions. Another method involves the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods

Industrial production of this compound often involves the use of high-efficiency, low-cost, and environmentally friendly processes. For example, the reaction of 2-chlorosulfonyl-terephthalic acid dialkyl ester with ammonia or an ammonium-containing salt can yield the desired compound with high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzothiazole-6-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring is substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds .

Wissenschaftliche Forschungsanwendungen

1,3-Benzothiazole-6-carboximidamide has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Benzothiazole-6-carboximidamide is unique due to its specific functional groups and the presence of both a benzene and thiazole ring. This combination of features gives it distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

686262-54-4

Molekularformel

C8H7N3S

Molekulargewicht

177.23 g/mol

IUPAC-Name

1,3-benzothiazole-6-carboximidamide

InChI

InChI=1S/C8H7N3S/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-4H,(H3,9,10)

InChI-Schlüssel

BOSXAYSQMHFIQB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(=N)N)SC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.